molecular formula C18H11BrO3 B2835758 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one CAS No. 159760-52-8

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2835758
CAS No.: 159760-52-8
M. Wt: 355.187
InChI Key: HMEIKRHCVLVHEA-SOFGYWHQSA-N
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Description

6-Bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative designed for research applications. This compound belongs to a class of molecules known as coumarin-chalcone hybrids, which are of significant interest in medicinal chemistry due to their diverse biological potential. Coumarin and chalcone scaffolds are independently known for a range of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties . The hybridization of these structures aims to combine their bioactive features into a single molecule for enhanced or novel biological effects. Specifically, in vitro biological screening has demonstrated that this compound exhibits strong inhibition against intracellular amastigotes of Leishmania panamensis , with a reported EC50 of 3.7 ± 0.5 μM . This promising anti-leishmanial activity positions it as a candidate for further investigation in the development of treatments for neglected tropical diseases. Researchers can utilize this compound as a key intermediate for further chemical transformations or as a pharmacological tool for probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-7-9-17-13(10-14)11-15(18(21)22-17)16(20)8-6-12-4-2-1-3-5-12/h1-11H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIKRHCVLVHEA-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Aldol Condensation: The phenylprop-2-enoyl group is introduced via an aldol condensation reaction between a suitable aldehyde and the brominated chromen-2-one intermediate. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenylprop-2-enoyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromen-2-one derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is its potential anticancer activity. Research has indicated that this compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: In Silico Docking Studies

A comparative in silico docking study highlighted the interaction of this compound with key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). The binding affinities observed suggest that this compound may effectively inhibit these targets, thus potentially impeding tumor growth .

Antioxidant Properties

The antioxidant properties of coumarin derivatives, including this compound, have been extensively studied. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Research Findings

Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. The anti-inflammatory effects of this compound have been explored in various experimental models.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is also being investigated for cosmetic applications. Its ability to protect skin cells from oxidative damage makes it a valuable ingredient in skincare formulations.

Formulation Insights

In cosmetic formulations, this compound can enhance the stability and efficacy of products aimed at reducing signs of aging and protecting against environmental stressors .

Pharmacological Research

The pharmacological profile of this compound is being actively researched for its potential therapeutic benefits beyond cancer treatment.

Diverse Applications

Ongoing studies are exploring its roles in:

  • Neuroprotection: Investigating effects on neurodegenerative diseases.
  • Antimicrobial Activity: Assessing efficacy against various pathogens.

These areas present promising avenues for future research and development.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits EGFR and CDK2; potential tumor growth inhibition
Antioxidant PropertiesEffective free radical scavenger
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Cosmetic ApplicationsEnhances stability and efficacy in skincare
Pharmacological ResearchPotential neuroprotective and antimicrobial propertiesOngoing studies

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenylprop-2-enoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chalcone Moiety

6-Bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one derivatives
  • Compound 2a (4-bromophenyl substituent): Exhibits a melting point of 204–206°C and IR absorption at 1726 cm⁻¹ (chalcone C=O) and 1672 cm⁻¹ (coumarin C=O). The bromine enhances electron-withdrawing effects, stabilizing the enone system .
6-Bromo-3-butyryl-2H-chromen-2-one

Replacing the chalcone with a butyryl group (C4 chain) reduces conjugation, lowering reactivity. The compound has a lower melting point (163–165°C) and increased lipophilicity, which may affect bioavailability .

Core Scaffold Modifications

6-Bromo-3-methyl-2H-chromen-2-one

The molecular weight (239.07 g/mol) is significantly lower than the target compound, reducing steric hindrance but limiting bioactivity .

6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

This modification shifts activity toward antimicrobial or antiviral targets .

Hybrid Structures with Heterocycles

Thiazole and Thiadiazole Derivatives
  • Thiazole 23g : Exhibits potent antitumor activity against HEPG2-1 cells (IC50 = 3.50 ± 0.23 µM). The thiazole ring improves metabolic stability and metal-chelating properties .
  • 1,3,4-Thiadiazole 18c : Shows moderate activity (IC50 = 4.90 ± 0.69 µM) due to the electron-deficient thiadiazole core, which may hinder membrane permeability .
Pyrazolo[1,5-a]pyrimidine 7c

The fused pyrimidine-pyrazole system enhances π-π stacking with DNA or kinase ATP-binding sites, achieving the highest potency (IC50 = 2.70 ± 0.28 µM) .

Biological Activity

6-Bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, specifically a substituted coumarin. Its unique structure, featuring a bromine atom at the 6th position and a phenylprop-2-enoyl group, contributes to its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula: C18H11BrO3
  • Molecular Weight: 355.182 g/mol
  • Appearance: Yellowish-green powder
  • Melting Point: 235–240°C
  • Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and acetone

Antimicrobial Properties

Research indicates that compounds within the coumarin family, including this compound, exhibit significant antimicrobial properties. This compound has been shown to possess both antibacterial and antifungal activities.

Case Study: Antibacterial Activity

In one study, various derivatives of chromenones were tested against common bacterial strains. The results indicated that several derivatives, including those structurally related to our compound, demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values as low as 12.4 µM against Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
6-Bromo-3-(phenyl)chromenoneStaphylococcus aureus12.4
6-Bromo-(other derivatives)E. coli16.4
Other Coumarin DerivativesMethicillin-resistant S. aureus10.0

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies have shown that compounds with similar structures exhibit greater anti-inflammatory activity than traditional drugs like curcumin.

Case Study: Anti-inflammatory Activity

In a comparative study, various synthetic coumarin derivatives were evaluated for their anti-inflammatory effects using established models. The compound demonstrated a significant reduction in inflammation markers compared to controls .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The presence of the bromine atom and the phenylprop-2-enoyl group may enhance binding affinity to specific enzymes involved in inflammatory and microbial pathways.
  • Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and infection.
  • Proton Transfer Mechanism: As a pH indicator, its ability to accept or donate protons can alter its electronic distribution, impacting its biological interactions .

Synthetic Routes

The synthesis of this compound typically involves:

  • Aldol Condensation: The introduction of the phenylprop-2-enoyl group via an aldol reaction under basic conditions.
  • Bromination: The bromination of chromenone derivatives to achieve the final structure.

Applications in Research

This compound serves as a versatile building block in organic synthesis and has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial and anti-inflammatory agents.
  • Material Science: In the development of materials with specific optical or electronic properties.

Q & A

Q. Table 1: Comparative Anticancer Activity of Chromenone Derivatives

CompoundIC50 (µM, HEPG2)Key SubstituentsReference
Parent chromenone12.4None
6-Bromo-3-acetyl derivative4.90Br, acetyl
6-Bromo-3-(thiazole) analog2.70Br, thiazole, hydrazine

Q. Table 2: Optimized Reaction Conditions for Acylation

ParameterOptimal RangeImpact on Yield
Temperature60–70°CPrevents decomposition
SolventDry DCMEnhances enolate formation
CatalystDMAP (5 mol%)Accelerates acylation
Reaction Time8–12 hoursBalances conversion vs. side reactions

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